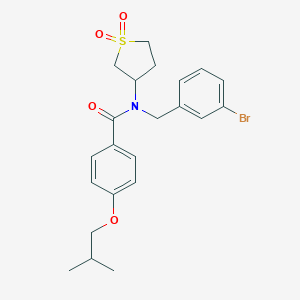![molecular formula C24H16N4O2 B265221 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione](/img/structure/B265221.png)
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic molecule that contains a triazatetracyclooctane ring system and a naphthalene moiety. In 7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione.
Mécanisme D'action
The mechanism of action of 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting DNA synthesis. The compound's ability to act as a fluorescent probe is thought to be due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that the compound can reduce tumor growth in animal models. The compound's ability to act as a fluorescent probe has been utilized in imaging studies to detect metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione in lab experiments include its relatively simple synthesis method, its potential as a fluorescent probe, and its ability to act as a catalyst in organic reactions. However, limitations include the compound's limited solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for research on 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer. Further studies could also explore the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, research could focus on developing new synthetic routes for the compound and improving its solubility and stability in aqueous solutions.
Méthodes De Synthèse
The synthesis of 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione involves the reaction of 1,2-dihydro-2-iminonaphthalene with triethylorthoformate and hydrazine hydrate in the presence of acetic acid. The reaction proceeds through a series of cyclization, oxidation, and dehydration steps, resulting in the formation of the target compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Furthermore, the compound has been studied for its ability to act as a catalyst in organic reactions, demonstrating its potential as a useful tool in organic synthesis.
Propriétés
Nom du produit |
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione |
|---|---|
Formule moléculaire |
C24H16N4O2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C24H16N4O2/c25-24-27-22-19(23(30)28-24)17(14-11-5-7-12-6-1-2-8-13(12)14)18-20(26-22)15-9-3-4-10-16(15)21(18)29/h1-11,17H,(H4,25,26,27,28,30) |
Clé InChI |
REFRXJLVZLYWFD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)

![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265148.png)
![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B265166.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265205.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)
![7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B265217.png)